molecular formula C17H25NO4 B5721284 ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5721284
M. Wt: 307.4 g/mol
InChI Key: WSOHFIKVNQKKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EDP-239 is a piperidine derivative that has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the brain. ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects:
ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate can protect neurons from oxidative stress and inflammation, as well as promote neuronal survival and growth. In vivo studies have shown that ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to be relatively safe and well-tolerated in animal models, making it a promising candidate for further study. However, one limitation of using ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate may have applications in other areas of research, such as cancer and inflammation. Further studies are needed to explore these potential applications and to elucidate the mechanism of action of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate.

Synthesis Methods

The synthesis of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate involves several steps, starting with the reaction between 2,4-dimethoxybenzyl chloride and piperidine to form 1-(2,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with ethyl chloroformate to produce ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate. The synthesis of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

Ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to have potential applications in a variety of scientific research areas. One area of interest is its neuroprotective properties, which have been demonstrated in several studies. ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(19)13-7-9-18(10-8-13)12-14-5-6-15(20-2)11-16(14)21-3/h5-6,11,13H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOHFIKVNQKKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,4-dimethoxybenzyl)piperidine-4-carboxylate

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